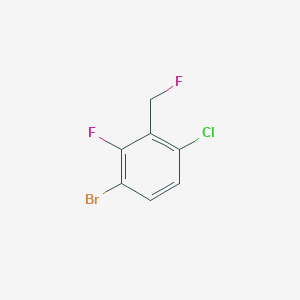

1-bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAPDHYVYQDLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CF)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution pattern .

Industrial production methods may involve large-scale halogenation processes, where benzene is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

1-Bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids or esters to form biphenyl derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Scientific Research Applications

1-Bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

Industry: The compound is utilized in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong and specific binding to target molecules, influencing their activity and function .

Comparison with Similar Compounds

1-Bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5)

2-Bromo-4-chloro-1-fluorobenzene (CAS 1996-30-1)

- Molecular Formula : C6H3BrClF

- Molar Mass : 209.44 g/mol

- Key Differences : Substituents are rearranged (Br at position 2, Cl at 4, F at 1), altering dipole moments and solubility. Such positional changes impact reactivity in electrophilic substitution reactions due to varying directing effects .

Functional Group Variants

1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene (CAS 2091710-10-8)

- Molecular Formula : C7H4Br2ClF

- Molar Mass : 302.37 g/mol

- Key Differences : Replaces the fluoromethyl group with a bromomethyl (-CH2Br) group. The bromomethyl substituent increases molecular weight significantly and enhances reactivity in nucleophilic substitutions (e.g., SN2 reactions) compared to the less reactive fluoromethyl group in the target compound .

1-Bromo-5-chloro-3-fluoro-2-iodobenzene

- Molecular Formula : C6H2BrClFI

- Key Differences: Incorporates iodine at position 2, which introduces heavy-atom effects useful in crystallography.

Physicochemical Properties

Boiling/Melting Points

- Direct data on the target compound are unavailable, but trends in halogenated benzenes suggest: Higher melting points compared to non-fluorinated analogs due to increased molecular symmetry and dipole-dipole interactions. Lower volatility than compounds with fewer halogens (e.g., 1-chloro-2-fluorobenzene) .

Solubility

- The fluoromethyl group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to methyl or bromomethyl analogs .

Data Tables

Table 1: Comparative Molecular Properties

Table 2: Reactivity Comparison

| Functional Group | Reactivity in SN2 | Stability under Basic Conditions |

|---|---|---|

| -CH2F | Low | High |

| -CH2Br | High | Moderate |

| -CH2Cl | Moderate | Moderate |

Biological Activity

1-Bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene, a polyhalo-substituted aromatic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in drug development.

- Molecular Formula : C7H4BrClF2

- Molecular Weight : 241.46 g/mol

- CAS Number : 943830-50-0

Biological Activity Overview

The compound's structure suggests potential interactions with various biological targets. Its polyhalogenated nature may enhance its reactivity and selectivity towards specific enzymes or receptors.

Antimicrobial Activity

Research indicates that 1-bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene exhibits significant antimicrobial activity against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 8 μg/mL |

| Mycobacterium tuberculosis | 0.5 - 8 μg/mL |

| Candida albicans | <0.01 μg/mL |

These findings suggest that the compound could be effective against multidrug-resistant strains, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Anticancer Potential

The compound's derivatives have shown promising cytotoxic effects in various cancer cell lines. For instance, phenanthridine derivatives synthesized from this compound demonstrated significant inhibitory effects on breast cancer cells (MDA-MB-231), with IC50 values as low as 0.126 μM. This indicates a strong potential for developing new anticancer agents from this class of compounds.

| Cell Line | IC50 Value (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 |

| HCT116 (Colon Cancer) | 0.64 |

The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways .

1-Bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene is believed to interact with various enzymes and receptors due to its halogen substituents, which can enhance lipophilicity and facilitate membrane penetration. The compound may undergo metabolic transformations leading to active metabolites that exert biological effects.

Pharmacokinetics

The pharmacokinetic profile of the compound remains under investigation, but its molecular weight and structure suggest it may have favorable absorption characteristics. Environmental factors such as storage temperature (recommended between 2-8°C) can influence its stability and efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds, providing insights into their potential applications:

- Antimicrobial Studies : A study on related polyhalo-substituted benzenes indicated significant antimicrobial activity against resistant strains, supporting the hypothesis that similar structures may yield comparable results .

- Cytotoxicity Assessments : Research on phenanthridine derivatives revealed their ability to inhibit cell proliferation in multiple cancer models, suggesting a pathway for drug development targeting cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodology :

-

Stepwise halogenation : Begin with fluoromethylbenzene derivatives. Introduce bromine and chlorine via electrophilic aromatic substitution (EAS) using catalysts like FeCl₃ or AlCl₃. Control regioselectivity by adjusting temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. nitrobenzene) .

-

Fluoromethylation : Post-halogenation, fluoromethyl groups can be introduced via radical reactions or nucleophilic displacement, as seen in analogues like 4-bromo-2-fluorobenzyl bromide (requiring anhydrous conditions and LiAlH₄ as a reducing agent) .

-

Yield Optimization : Purity (>95%) is achievable through column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Monitor by GC-MS or HPLC .

- Data Table : Example Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, 0°C, DCM | 60–75% | |

| Fluoromethylation | CH₂FCl, AIBN, 70°C | 40–55% |

Q. How should researchers characterize this compound to confirm its structure and purity?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to resolve overlapping signals from Br, Cl, and fluoromethyl groups. Compare with deuterated analogues (e.g., bromo-chloro-fluorobenzene-d₃) for peak assignments .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~243.3 g/mol). Fragmentation patterns distinguish positional isomers .

- Purity Assessment : GC-MS with a polar capillary column (e.g., DB-5) detects impurities <2%. Cross-validate with elemental analysis .

Q. What safety precautions are critical when handling this compound?

- Risk Mitigation :

- Toxicity : Wear nitrile gloves and goggles due to halogenated aromatic hydrocarbon toxicity (potential carcinogen). Use fume hoods to avoid inhalation .

- Storage : Store at 0–6°C in amber vials to prevent photodegradation. Avoid contact with reducing agents (risk of exothermic decomposition) .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, F, fluoromethyl) influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

-

Suzuki-Miyaura Coupling : The electron-withdrawing fluoromethyl group at position 3 enhances electrophilicity at the bromine site (position 1), enabling Pd-catalyzed coupling with arylboronic acids. Use Pd(PPh₃)₄ and Cs₂CO₃ in THF at 80°C for optimal results .

-

Contradictions : Steric hindrance from the fluoromethyl group may reduce yields in Buchwald-Hartwig aminations. Computational DFT studies (e.g., Gaussian 16) predict activation barriers for such scenarios .

- Data Table : Example Cross-Coupling Reactions

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃, THF, 80°C | 65–80% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF, 120°C | 30–45% |

Q. How can researchers resolve contradictory data in regioselectivity during functionalization?

- Case Study : Fluorination vs. Chlorination Competition

- Problem : Competing halogenation pathways may lead to mixed isomers (e.g., 1-bromo-3-chloro vs. 1-bromo-4-chloro derivatives) .

- Solution : Use directing groups (e.g., temporary sulfonic acid groups) to block undesired positions. Validate with - HOESY NMR to map spatial arrangements .

Q. What are the emerging applications of this compound in medicinal chemistry?

- Drug Development :

- Kinase Inhibitors : The fluoromethyl group enhances metabolic stability in analogues like 4-bromo-2-fluorobenzylamine hydrochloride, a precursor for kinase-targeting scaffolds .

- PET Tracers : -labeled derivatives are explored for imaging neuroreceptors, leveraging the fluorine’s positron-emitting properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.